molecular formula C11H19N B13176156 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine

4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine

Cat. No.: B13176156
M. Wt: 165.27 g/mol
InChI Key: CMNAYBRSXHVKHI-UHFFFAOYSA-N
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Description

4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with an ethyl group and a prop-2-yn-1-ylamine group

Preparation Methods

The synthesis of 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction results in alkanes.

Scientific Research Applications

4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

4-ethyl-N-prop-2-ynylcyclohexan-1-amine

InChI

InChI=1S/C11H19N/c1-3-9-12-11-7-5-10(4-2)6-8-11/h1,10-12H,4-9H2,2H3

InChI Key

CMNAYBRSXHVKHI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)NCC#C

Origin of Product

United States

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